molecular formula C13H24O2 B13961535 9Z-Undecenyl acetate

9Z-Undecenyl acetate

Cat. No.: B13961535
M. Wt: 212.33 g/mol
InChI Key: IOWSUZZEPMULFR-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is characterized by its unique structure, which includes an unsaturated fatty acid chain with a double bond at the 9th position and an acetate group at the terminal end . This compound is commonly found in various natural sources and is known for its distinctive odor, making it a valuable component in the fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9Z-Undecenyl acetate typically involves the esterification of undec-9-enoic acid with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: On an industrial scale, this compound can be produced through a similar esterification process, but with optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions: 9Z-Undecenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Epoxides and diols: from oxidation.

    Alcohols: from reduction.

    Carboxylic acids and alcohols: from hydrolysis.

Scientific Research Applications

9Z-Undecenyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9Z-Undecenyl acetate involves its interaction with specific molecular targets and pathways. In biological systems, it acts as a pheromone by binding to olfactory receptors in insects, triggering behavioral responses. Its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death .

Comparison with Similar Compounds

  • 5Z-Undecenyl acetate
  • 7E,9Z-Dodecadienyl acetate
  • 4E-Decenyl acetate

Comparison: 9Z-Undecenyl acetate is unique due to its specific double bond position and acetate group, which confer distinct chemical and biological properties. Compared to similar compounds, it has a different odor profile and varying degrees of reactivity in chemical reactions .

Properties

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

[(Z)-undec-9-enyl] acetate

InChI

InChI=1S/C13H24O2/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h3-4H,5-12H2,1-2H3/b4-3-

InChI Key

IOWSUZZEPMULFR-ARJAWSKDSA-N

Isomeric SMILES

C/C=C\CCCCCCCCOC(=O)C

Canonical SMILES

CC=CCCCCCCCCOC(=O)C

Origin of Product

United States

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